molecular formula C13H15NO B1293558 Acetaldehyde, (1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)- CAS No. 84-83-3

Acetaldehyde, (1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-

Cat. No. B1293558
CAS RN: 84-83-3
M. Wt: 201.26 g/mol
InChI Key: GCECACVNILMTRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Acetaldehyde, (1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-” is a chemical compound with the molecular formula C13H15NO . It is also known as 1,3,3-Trimethyl-1,3-dihydro-indol-2-ylidene acetaldehyde .


Synthesis Analysis

The synthesis of this compound is quite complex and usually involves multiple steps . A common method involves a nucleophilic substitution reaction on indoline, introducing a methyl and acetaldehyde group at the 2nd and 1st positions of indoline .


Molecular Structure Analysis

The molecular structure of this compound consists of a 1,3-dihydro-2H-indol-2-ylidene core with three methyl groups attached to it . The compound also contains an acetaldehyde group .


Chemical Reactions Analysis

The compound is used as an intermediate in the synthesis of cationic dyes such as cationic yellow X-8GL and yellow 3GLH . It can also be used as a pharmaceutical intermediate .


Physical And Chemical Properties Analysis

The compound has a molar mass of 201.26 g/mol . It has a density of approximately 1.0405 (rough estimate) . The melting point is between 112-116 °C (lit.) , and the boiling point is approximately 339.19°C (rough estimate) . The compound has a flash point of 107.2°C and a vapor pressure of 0.00105mmHg at 25°C . The refractive index is approximately 1.5300 (estimate) .

Scientific Research Applications

Hemicyanine Dyes in Textile Industry

This compound is utilized in the synthesis of 1,3,3-trimethyl-2-anilino-vinyl-3-H-indolium salts . These salts are primarily used as hemicyanine dyes, which are valuable in the textile industry for their vibrant colors and stability. Hemicyanine dyes are known for their application in creating bright and long-lasting colors on fabrics.

Safety and Hazards

This compound is generally used in laboratory or industrial production, so safety procedures should be followed during handling . It should be stored in a dry, well-ventilated area away from fire sources and oxidizing agents . If it comes into contact with skin or eyes, it should be immediately washed off with plenty of water, and medical help should be sought .

Future Directions

The compound is used as an intermediate in the synthesis of cationic dyes and pharmaceuticals . As such, future research and development may focus on improving the synthesis process or finding new applications for this compound.

Mechanism of Action

Target of Action

It is known that this compound is used in the preparation of 1,3,3-trimethyl-2-anilino-vinyl-3-h-indolium salts , which are mainly used as hemicyanine dyes in the textile industry .

Mode of Action

It is known that this compound is an α,β-unsaturated aldehyde , which suggests that it might interact with its targets through a mechanism involving nucleophilic addition or Michael addition.

Biochemical Pathways

Given its use in the synthesis of hemicyanine dyes , it can be inferred that it might be involved in the biochemical pathways related to dye binding and coloration in textiles.

Result of Action

It is known that this compound is used in the synthesis of hemicyanine dyes , suggesting that its action results in the production of these dyes.

Action Environment

Given that this compound is an α,β-unsaturated aldehyde , it can be inferred that factors such as temperature, pH, and the presence of nucleophiles could potentially influence its reactivity and stability.

properties

IUPAC Name

2-(1,3,3-trimethylindol-2-ylidene)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-13(2)10-6-4-5-7-11(10)14(3)12(13)8-9-15/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCECACVNILMTRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=CC=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7052579
Record name 1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7052579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetaldehyde, (1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-

CAS RN

84-83-3
Record name 2-(Formylmethylene)-1,3,3-trimethylindoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetaldehyde, 2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7052579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene acetaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.423
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetaldehyde, (1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-
Reactant of Route 2
Acetaldehyde, (1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-
Reactant of Route 3
Acetaldehyde, (1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-
Reactant of Route 4
Acetaldehyde, (1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-
Reactant of Route 5
Acetaldehyde, (1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-
Reactant of Route 6
Acetaldehyde, (1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.